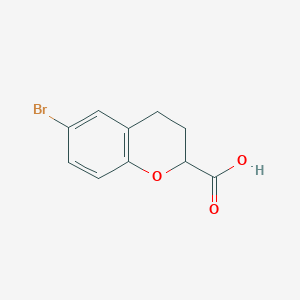

6-Bromochroman-2-carboxylic acid

Descripción general

Descripción

6-Bromochroman-2-carboxylic acid is a chemical compound that belongs to the chromone family, characterized by the presence of a bromine atom and a carboxylic acid functional group. This compound serves as a core structure for various chemical syntheses and has potential applications in medicinal chemistry, particularly as a scaffold for drug discovery.

Synthesis Analysis

The synthesis of this compound has been optimized using a microwave-assisted process, which has improved the yield to 87% . This method is advantageous due to its speed, cost-effectiveness, and high degree of purity of the final product without the need for tedious purification processes. The versatility of this synthetic route is demonstrated by the successful production of several chromone-2-carboxylic acids with good yields, indicating its potential for creating diverse libraries of chromone-based compounds .

Molecular Structure Analysis

While the papers provided do not directly analyze the molecular structure of this compound, related studies on chromone derivatives and their interactions with other molecules can offer insights. For instance, studies on the non-covalent interactions between 6-bromobenzo[d]thiazol-2-amine and carboxylic acid derivatives have increased understanding of binding interactions, which could be relevant to the molecular structure analysis of this compound .

Chemical Reactions Analysis

This compound can be used as a precursor for various chemical reactions. For example, it can be transformed into potent GPR35 agonists, as demonstrated by the synthesis of 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, which shows high affinity for the GPR35 receptor . This indicates that the bromochroman carboxylic acid moiety is reactive and can be modified to produce compounds with significant biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly discussed in the provided papers. However, the synthesis and application of similar brominated compounds suggest that the presence of the bromine atom and carboxylic acid group would influence the compound's reactivity, solubility, and potential for forming salts or co-crystals with other molecules . Additionally, the compound's ability to form adducts with Lewis acids, such as B(C6F5)3, could be inferred, which would enhance its acidity and reactivity in further chemical transformations .

Aplicaciones Científicas De Investigación

Synthesis and Optimization

- Microwave-Assisted Synthesis : 6-Bromochroman-2-carboxylic acid has been synthesized using a microwave-assisted process, optimizing parameters like base type, solvent, and reaction time. This method yields a high degree of purity and efficiency, avoiding tedious purification processes (Cagide, Oliveira, Reis, & Borges, 2019).

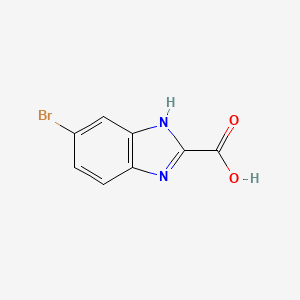

Molecular Interactions and Crystallography

- Salt and Co-Crystal Formation : Research into the interactions between 6-bromochromans and carboxylic acid derivatives has led to a better understanding of their binding mechanisms. This research is crucial in crystallography and material science (Jin, Yan, Wang, Xu, Jiang, & Hu, 2012).

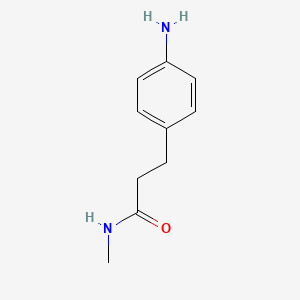

Pharmacological Applications

- GPR35 Agonist Research : Derivatives of this compound, such as 8-benzamidochromen-4-one-2-carboxylic acids, have been identified as novel agonists for the orphan G protein-coupled receptor GPR35. These compounds have shown high potency and selectivity, which is significant for drug discovery and understanding the receptor's physiological role (Funke, Thimm, Schiedel, & Müller, 2013).

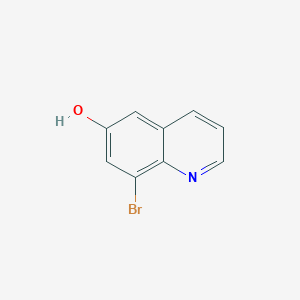

Chemical Reactions and Catalysis

- Regioselective Cross-Coupling : The carboxylic acid anion moiety in compounds like this compound has been used in regioselective cross-coupling reactions. This is pivotal in organic synthesis, where controlling the position of functional groups is crucial (Houpis, Liu, Wu, Yuan, Wang, & Nettekoven, 2010).

Direcciones Futuras

The new synthetic route for 6-Bromochroman-2-carboxylic acid is versatile as several chromone-2-carboxylic acids were obtained with good yields . This method can be used in the development of concise and diversity-oriented libraries based on the chromone scaffold . This study can be seen as a step forward to speed up the discovery of chromone-based multitarget-directed ligands .

Propiedades

IUPAC Name |

6-bromo-3,4-dihydro-2H-chromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOBEICKZURYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Br)OC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625146 | |

| Record name | 6-Bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99199-54-9 | |

| Record name | 6-Bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

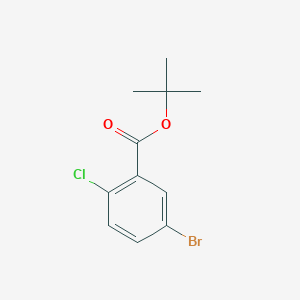

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

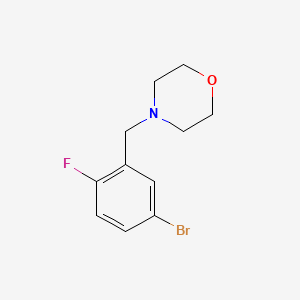

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine](/img/structure/B1291930.png)

![5-bromo-1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291943.png)

![5-Methyl-5-[4-(trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1291949.png)

![3-(4-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1291964.png)